molecular formula C10H7BrClN B1439230 8-Bromo-2-chloro-4-methylquinoline CAS No. 1170873-12-7

8-Bromo-2-chloro-4-methylquinoline

Cat. No.: B1439230
CAS No.: 1170873-12-7
M. Wt: 256.52 g/mol
InChI Key: SEFBBWPHTXZFJK-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-4-methylquinoline (CAS 1170873-12-7) is a halogenated quinoline derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C10H7BrClN and a molecular weight of 256.53 g/mol, this compound is a valuable scaffold for constructing more complex molecules . Its structure features two distinct halogen substituents—bromine and chlorine—which offer orthogonal reactivity for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing researchers to diversify the quinoline core at specific positions . Quinolines and their derivatives are extensively investigated for their wide range of pharmacological activities. As part of this important chemical family, this compound is a key precursor in the synthesis of compounds with potential antimicrobial, anticancer, and anti-inflammatory properties . The structural motif of functionalized quinolines is commonly found in molecules that interact with enzymes and biological receptors, making this compound a valuable asset for generating novel bioactive agents and for structure-activity relationship (SAR) studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care, as it may be harmful if swallowed, cause skin or eye irritation, and cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFBBWPHTXZFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Bromo-2-chloro-4-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Molecular Identity, Synthesis, and Strategic Utility of CAS 1170873-12-7[1]

Executive Summary

8-Bromo-2-chloro-4-methylquinoline (CAS 1170873-12-7) is a highly specialized heterocyclic building block utilized in the synthesis of bioactive pharmacophores.[1] Distinguished by its orthogonal halogenation pattern , this scaffold offers three distinct vectors for chemical modification: the nucleophilic displacement of the 2-chloro substituent, the palladium-catalyzed cross-coupling of the 8-bromo moiety, and the benzylic functionalization of the 4-methyl group.[1] This guide provides a definitive technical analysis of its physicochemical properties, synthetic access, and application in high-throughput medicinal chemistry.

Physicochemical Profile & Molecular Identity[1][2][3][4][5][6][7]

The precise characterization of this compound is critical for distinguishing it from its regioisomer, 8-bromo-4-chloro-2-methylquinoline (CAS 1201-07-6).[1] The data below establishes the definitive identity of the target compound.

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name This compound
CAS Registry Number 1170873-12-7 Distinct from isomer 1201-07-6
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol Average Mass
Exact Mass 254.9450Monoisotopic (⁷⁹Br, ³⁵Cl)
Heavy Atom Count 13
Calculated LogP ~3.8Lipophilic scaffold
Isotope Pattern M (100%), M+2 (~163%), M+4 (~30%)Characteristic Br+Cl pattern
Isotopic Signature for Mass Spectrometry

Researchers utilizing LC-MS for quality control must recognize the unique isotopic envelope generated by the presence of both Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl).[1]

  • M+0 (254.9 Da): Contains ⁷⁹Br and ³⁵Cl.

  • M+2 (256.9 Da): Dominant peak due to ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl overlap.

  • M+4 (258.9 Da): Contains ⁸¹Br and ³⁷Cl.

Synthetic Methodology

Accessing this compound requires a regioselective approach to ensure the methyl group is installed at the C4 position and the chlorine at C2.[1] The Knorr Quinoline Synthesis is the preferred pathway, favoring the formation of the 2-hydroxy (carbostyril) intermediate, which is subsequently chlorinated.

Retrosynthetic Analysis

The synthesis is deconstructed into three phases:

  • Condensation: 2-Bromoaniline reacts with a

    
    -keto ester.[1]
    
  • Cyclization: Acid-mediated ring closure to form the quinolone core.[1]

  • Aromatization/Chlorination: Conversion of the lactam to the chloro-quinoline.[1]

Experimental Protocol (Recommended)

Step 1: Formation of Acetoacetanilide Intermediate

  • Reagents: 2-Bromoaniline (1.0 eq), Ethyl acetoacetate (1.2 eq).

  • Conditions: Neat or in toluene, 110–140°C.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the ketone carbonyl, followed by tautomerization and loss of ethanol.

  • Checkpoint: Monitor the disappearance of aniline by TLC.

Step 2: Knorr Cyclization to 8-Bromo-4-methylquinolin-2(1H)-one

  • Reagents: Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).[1]

  • Conditions: 90–100°C for 2–4 hours.

  • Process: The acetoacetanilide undergoes intramolecular electrophilic aromatic substitution. The steric bulk of the bromine at the ortho position directs cyclization to the open ortho position, forming the 6-membered pyridone ring.

  • Isolation: Quench reaction mixture into crushed ice. The precipitate (2-hydroxy tautomer) is filtered, washed with water, and dried.

Step 3: Chlorination to this compound

  • Reagents: Phosphorus Oxychloride (POCl₃) (neat or 3-5 eq).[1]

  • Conditions: Reflux (105°C) for 2–6 hours.

  • Workup: Carefully quench excess POCl₃ into ice-water (Exothermic!). Neutralize with NaHCO₃ to pH 8. Extract with Dichloromethane (DCM).

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

SynthesisPath Start 2-Bromoaniline (Starting Material) Inter1 Acetoacetanilide Intermediate Start->Inter1 140°C, -EtOH Reagent1 + Ethyl Acetoacetate Reagent1->Inter1 Cyclization Cyclization (H2SO4 or PPA, 100°C) Inter1->Cyclization Inter2 8-Bromo-4-methylquinolin-2(1H)-one (Precursor) Cyclization->Inter2 Intramolecular EAS Chlorination Chlorination (POCl3, Reflux) Inter2->Chlorination Product This compound (Target: CAS 1170873-12-7) Chlorination->Product Nucleophilic Acyl Substitution

Figure 1: Step-wise synthetic pathway utilizing the Knorr Quinoline synthesis strategy to ensure correct regiochemistry.

Structural Characterization

Validation of the synthesized material is essential to rule out the formation of the 4-chloro-2-methyl isomer (which can occur via Conrad-Limpach conditions).[1]

Proton NMR (¹H NMR) Expectations
  • C4-Methyl Group: A sharp singlet integrating to 3H is expected around 2.60–2.70 ppm .[1] This benzylic position is deshielded by the aromatic ring but distinct from a C2-methyl (which typically appears slightly upfield).[1]

  • C3-Proton: A characteristic singlet integrating to 1H around 7.30–7.40 ppm .[1] This proton is isolated on the pyridine ring.

  • Aromatic Region (C5, C6, C7): The benzene ring protons will appear as a multiplet system (AMX or ABC) in the 7.50–8.20 ppm range. The proton at C7 (adjacent to Br) is typically the most deshielded doublet.

Quality Control Checkpoint
  • Isomer Differentiation: If the methyl peak appears near 2.4 ppm and the proton singlet is near 8.0 ppm , you likely have the 4-chloro-2-methyl isomer.[1] The 2-chloro-4-methyl target has the methyl group further downfield due to the proximity to the ring nitrogen's magnetic anisotropy in the 4-position.[1]

Strategic Utility in Drug Design

The value of this compound lies in its differential reactivity .[1] It serves as a trifunctional scaffold, allowing medicinal chemists to elaborate the molecule sequentially without protecting groups.

Orthogonal Reactivity Map
  • Position 2 (Cl): High Reactivity.

    • Susceptible to SₙAr (Nucleophilic Aromatic Substitution) with amines, alkoxides, or thiols.

    • Conditions: Heat with amine in DMF/DMSO or Buchwald-Hartwig amination.[1]

  • Position 8 (Br): Moderate/Specific Reactivity.

    • Reserved for Suzuki-Miyaura , Stille , or Buchwald-Hartwig couplings.[1]

    • Selectivity: The C2-Cl bond can be preserved while coupling at C8-Br using specific Pd catalysts (e.g., Pd(PPh₃)₄), or C2 can be reacted first via SₙAr, leaving C8-Br for a later step.[1]

  • Position 4 (Methyl): Latent Reactivity.

    • Benzylic bromination (NBS/AIBN) allows for further derivatization into aldehydes or amines.

Reactivity Flowchart

Reactivity Core This compound Path1 S_NAr Displacement (Amines/Alkoxides) Core->Path1 Target: C2-Cl Path2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Path2 Target: C8-Br Path3 Benzylic Oxidation (SeO2 or NBS) Core->Path3 Target: C4-Me Prod1 2-Amino-8-bromo-4-methylquinoline Path1->Prod1 Prod2 2-Chloro-4-methyl-8-arylquinoline Path2->Prod2 Prod3 8-Bromo-2-chloro-quinoline-4-carbaldehyde Path3->Prod3

Figure 2: Orthogonal functionalization strategy.[1] The C2-Cl bond is generally more labile to nucleophiles, while C8-Br requires transition metal catalysis.[1]

References

  • BLD Pharm. (2025). Product Datasheet: this compound (CAS 1170873-12-7).[1][2] Retrieved from [1]

  • Santa Cruz Biotechnology. (2025). Isomer Comparison: 8-Bromo-4-chloro-2-methylquinoline (CAS 1201-07-6).[1][3][4] Retrieved from [1]

  • BenchChem. (2025). General Synthetic Procedures for substituted quinolines via Gould-Jacobs and Knorr reactions.[1] Retrieved from [1]

  • PubChem. (2025).[5][6][7] Compound Summary: 8-Bromo-2-methylquinoline (Structural Analog).[1] National Library of Medicine. Retrieved from [1]

  • GuideChem. (2025). Synthesis of 2-chloro-4-methylquinoline derivatives.[1][8][9][10] Retrieved from

Sources

A Comprehensive Technical Guide to 8-Bromo-2-chloro-4-methylquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of 8-bromo-2-chloro-4-methylquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the scientific rationale behind the methodologies, ensuring a robust and reproducible understanding of the compound's chemistry.

Nomenclature and Structural Elucidation

The unequivocal identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

CAS Number: 1170873-12-7[1]

Synonyms: While less common in the literature, variations in nomenclature may exist. It is crucial to distinguish this compound from its isomers, such as the more frequently cited 8-bromo-4-chloro-2-methylquinoline (CAS: 1201-07-6).[2][3][4][5] The positioning of the chloro and methyl substituents significantly influences the molecule's chemical reactivity and biological activity.

Molecular Formula: C₁₀H₇BrClN

Molecular Weight: 256.53 g/mol [3][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValue (for isomer 8-bromo-4-chloro-2-methylquinoline)Source
Molecular Formula C₁₀H₇BrClN[3][4]
Molecular Weight 256.53 g/mol [3][4]
Physical Form Solid[3]
Boiling Point 321.9 °C at 760 mmHg[2]
Flash Point 148.5 °C[2]
Density 1.591 g/cm³[2]
Refractive Index 1.661[2]
Storage Inert atmosphere, 2-8 °C[2]

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be devised based on established methodologies for quinoline synthesis, such as the Combes quinoline synthesis, followed by halogenation. The following is a proposed multi-step protocol.

Step 1: Synthesis of 8-Bromo-4-methylquinolin-2-ol

This initial step involves the synthesis of the quinoline core. The Combes synthesis provides a direct route to 2,4-substituted quinolines.

Reaction: 2-Bromoaniline reacts with acetylacetone (2,4-pentanedione) under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization upon heating to yield 8-bromo-4-methylquinolin-2-ol.

G A 2-Bromoaniline C 8-Bromo-4-methylquinolin-2-ol A->C + H+ cat. B Acetylacetone B->C

Caption: Synthesis of the quinolinol intermediate.

Methodology:

  • To a round-bottom flask, add 2-bromoaniline (1 equivalent) and acetylacetone (1.1 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Heat the reaction mixture at 110-120 °C for 4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 8-bromo-4-methylquinolin-2-ol.

Step 2: Chlorination of 8-Bromo-4-methylquinolin-2-ol

The hydroxyl group at the 2-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Reaction: 8-Bromo-4-methylquinolin-2-ol is treated with phosphorus oxychloride to yield this compound.

G A 8-Bromo-4-methylquinolin-2-ol B This compound A->B + POCl3

Caption: Chlorination of the quinolinol intermediate.

Methodology:

  • In a fume hood, carefully add 8-bromo-4-methylquinolin-2-ol (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution while keeping the temperature below 20 °C.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Applications in Research and Drug Development

Quinoline and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[6] Halogenated quinolines, in particular, are key intermediates in the synthesis of pharmaceuticals.

Potential as a Pharmaceutical Intermediate:

  • Antimicrobial and Anticancer Agents: The quinoline core is found in numerous antibacterial and anticancer drugs.[6] The bromo and chloro substituents on the this compound scaffold provide reactive handles for further chemical modifications, allowing for the synthesis of a library of compounds for biological screening.

  • Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, feature a quinoline core. The specific substitution pattern of this compound could be explored for its potential to interact with the active sites of various kinases.

Applications in Materials Science:

  • Derivatives of quinoline have been investigated for their applications in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their photophysical properties.[7] The halogen atoms can influence the electronic properties of the molecule, making it a candidate for exploration in materials science.

G A This compound B Medicinal Chemistry A->B C Materials Science A->C D Antimicrobial Agents B->D E Anticancer Agents B->E F Kinase Inhibitors B->F G OLEDs C->G H Fluorescent Probes C->H

Caption: Potential application areas for this compound.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not available, the expected NMR and mass spectrometry data can be predicted based on its structure. For comparison, the ¹H NMR data for the related compound 8-bromo-2-methylquinoline shows a characteristic singlet for the methyl group around 2.82 ppm and signals for the aromatic protons in the range of 7.33-8.02 ppm.[8]

Expected Spectroscopic Data:

  • ¹H NMR: A singlet for the methyl protons (around 2.5-3.0 ppm) and a complex multiplet pattern for the aromatic protons on the quinoline ring.

  • ¹³C NMR: Resonances for the methyl carbon, the aromatic carbons, and the carbons bonded to the bromine and chlorine atoms.

  • Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety and Handling

Substituted quinolines should be handled with care in a laboratory setting. While a specific safety data sheet for this compound is not available, the safety information for related compounds provides guidance.

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9]

  • Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust or vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry place.[2]

Conclusion

This compound is a substituted quinoline with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited, this guide provides a comprehensive overview of its nomenclature, a plausible and detailed synthetic route, and its potential applications based on the well-established chemistry of the quinoline scaffold. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic and technological potential.

References

  • 8-Bromo-4-chloro-2-methylquinoline - ChemBK. (2024, April 9). Retrieved from [Link]

  • Yang, H., Hu, A., & Jiang, Y. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. Retrieved from [Link]

  • What are the applications of 8-bromoisoquinoline? - Knowledge. (2023, November 8). Retrieved from [Link]

  • 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030 - PubChem. Retrieved from [Link]

  • 8-Bromo-2-chloro-4-methyl-quinoline-3-carbonitrile | C11H6BrClN2 - PubChem. Retrieved from [Link]

  • CAS 1201-07-6 | 8-Bromo-4-chloro-2-methylquinoline - Alchem Pharmtech. Retrieved from [Link]

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Characterization of 8-Bromo-2-chloro-4-methylquinoline: A Technical Guide to Determining Melting Point and Density for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physicochemical Properties in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. Among the foundational characteristics that dictate the trajectory of a candidate compound are its physicochemical properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of these attributes is not merely academic; it is a predictive tool for a molecule's behavior in biological systems. This technical guide focuses on two such fundamental properties—melting point and density—in the context of 8-Bromo-2-chloro-4-methylquinoline, a substituted quinoline of interest in medicinal chemistry.

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics.[1] The strategic placement of substituents, such as bromine, chlorine, and methyl groups, allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile. This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in areas such as anticancer and antimicrobial research.[2]

The melting point of a solid is a sensitive indicator of its purity.[3] For an active pharmaceutical ingredient (API), a sharp and reproducible melting point range is a crucial quality control parameter.[4] Furthermore, melting point data is instrumental in the development of solid dosage forms and can influence a drug's solubility and dissolution rate, which are key determinants of its bioavailability.[5][6] Density, while a more fundamental physical property, provides insights into the packing of molecules in the solid state and is essential for various manufacturing processes, including powder flow, compaction, and formulation development.

Physicochemical Properties of this compound

A thorough literature search did not yield experimentally determined values for the melting point and density of this compound. However, based on the known properties of structurally related compounds, we can provide an estimated value for the density and underscore the importance of its experimental determination.

PropertyValueSource
Melting Point Not reported in the literature-
Density Estimated: ~1.6 - 1.7 g/cm³Based on isomers
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
CAS Number 1201-07-6

Note: The density is an estimation based on the reported density of the isomer 8-Bromo-4-chloro-2-methylquinoline (1.591 g/cm³). The actual density must be determined experimentally.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting point and density of this compound.

Melting Point Determination via the Capillary Method

The capillary method is a widely accepted and straightforward technique for determining the melting point of a crystalline solid.[6] It relies on the visual observation of the phase transition from solid to liquid as the sample is heated at a controlled rate.

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

    • Place a small amount of the powdered sample onto a clean, dry watch glass.

  • Capillary Tube Loading:

    • Take a capillary melting point tube, which is sealed at one end.

    • Press the open end of the capillary tube into the powdered sample, trapping a small amount of the solid.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.

  • Melting Point Apparatus Setup:

    • Insert the loaded capillary tube into the heating block of a calibrated melting point apparatus.

    • Ensure the sample is visible through the magnifying eyepiece.

  • Measurement:

    • If the approximate melting point is unknown, a rapid preliminary heating (10-20 °C per minute) can be performed to obtain a rough estimate.

    • For an accurate measurement, start with the apparatus at a temperature at least 20 °C below the expected melting point.

    • Heat the sample at a slow, controlled rate of 1-2 °C per minute.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted (the completion of melting).

    • The recorded range between these two temperatures is the melting point range of the sample. A narrow range (e.g., 0.5-1.5 °C) is indicative of a pure compound.

Workflow for Melting Point Determination:

MeltingPointWorkflow A Sample Preparation (Dry, Powdered) B Capillary Tube Loading (2-3 mm height) A->B C Insertion into Melting Point Apparatus B->C D Controlled Heating (1-2 °C/min) C->D E Observation & Recording (Onset and Completion) D->E F Melting Point Range (e.g., T1 - T2 °C) E->F

Caption: Workflow for determining the melting point of this compound using the capillary method.

Density Determination using the Pycnometer Method

The pycnometer method is a precise technique for determining the density of a solid by measuring the volume of a displaced liquid of known density.

Methodology:

  • Pycnometer Calibration:

    • Thoroughly clean and dry a pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).

    • Weigh the empty, dry pycnometer (m₁).

    • Fill the pycnometer with a suitable inert liquid of known density (e.g., ethanol or toluene) in which this compound is insoluble. Ensure the liquid fills the capillary tube of the stopper.

    • Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

    • Remove any excess liquid from the capillary tip.

    • Dry the outside of the pycnometer and weigh it (m₂).

  • Measurement with the Solid Sample:

    • Add a known mass of this compound to the clean, dry pycnometer and weigh it (m₃).

    • Fill the pycnometer containing the solid with the same inert liquid, ensuring all air bubbles are removed.

    • Stopper the pycnometer, bring it to thermal equilibrium in the water bath, and remove any excess liquid.

    • Dry the outside and weigh the pycnometer containing the solid and the liquid (m₄).

  • Calculation:

    • The density of the solid (ρ_solid) can be calculated using the following formula:

      ρ_solid = [(m₃ - m₁) / ((m₂ - m₁) - (m₄ - m₃))] * ρ_liquid

      where ρ_liquid is the density of the inert liquid at the experimental temperature.

Workflow for Density Determination:

DensityWorkflow cluster_calibration Pycnometer Calibration cluster_measurement Sample Measurement A Weigh empty pycnometer (m₁) B Fill with inert liquid A->B C Weigh pycnometer + liquid (m₂) B->C H Calculate Density of Solid (ρ_solid) C->H D Add solid sample to pycnometer E Weigh pycnometer + solid (m₃) D->E F Fill with inert liquid E->F G Weigh pycnometer + solid + liquid (m₄) F->G G->H

Caption: Workflow for determining the density of this compound via the pycnometer method.

Conclusion and Future Perspectives

The determination of fundamental physicochemical properties such as melting point and density is an indispensable step in the characterization of any new chemical entity intended for pharmaceutical development. For this compound, these parameters provide a baseline for purity assessment, guide formulation strategies, and contribute to a more comprehensive understanding of its solid-state properties.

The protocols detailed in this guide represent robust and reliable methods for obtaining accurate and reproducible data. It is imperative for researchers working with this and other novel compounds to perform these characterizations as a foundational element of their research and development activities. The data generated will not only support internal decision-making but also form a critical component of any future regulatory submissions. As the exploration of substituted quinolines continues to yield promising therapeutic candidates, a steadfast commitment to thorough physicochemical characterization will remain a cornerstone of successful drug discovery.

References

  • ChemBK. 8-Bromo-4-chloro-2-methylquinoline. (2024-04-09). [Link]

  • NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • Knowledge. What are the applications of 8-bromoisoquinoline?. (2023-11-08). [Link]

  • Tetko, I. V., et al. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Journal of Chemical Information and Modeling, 54(12), 3320-3329. [Link]

  • Wang, J., et al. (2019). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecular Pharmaceutics, 16(11), 4646-4655. [Link]

  • Wisdomlib. Melting point determination: Significance and symbolism. (2025-07-31). [Link]

  • Yang, L., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4869. [Link]

  • Wikipedia. Quinoline. [Link]

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Methodological & Application

Application Note: Selective Nucleophilic Substitution at the C2 Position of 8-Bromo-2-chloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions specifically at the C2 position of 8-Bromo-2-chloro-4-methylquinoline. The quinoline core is a privileged scaffold in medicinal chemistry, and functionalization at the C2 position is a critical strategy for the development of novel therapeutic agents. This guide details the underlying mechanistic principles, strategic considerations influenced by the substrate's unique substitution pattern, step-by-step protocols for C-N, C-O, and C-S bond formation, and methods for reaction validation. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Mechanistic Insights & Strategic Considerations

The substitution of the chlorine atom at the C2 position of the quinoline ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyridine ring within the quinoline system. The reaction involves two principal stages: the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the chloride leaving group to restore aromaticity.[1][2][3]

Electronic Influence of Substituents

The reactivity of the this compound substrate is modulated by the electronic properties of its substituents:

  • C2-Chloro Group: Serves as the leaving group. The C2 position is highly activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom. 2-Chloroquinolines generally show high reactivity towards strong nucleophiles like methoxide ions.[1]

  • C8-Bromo Group: As an electron-withdrawing group (EWG) through induction, the bromine atom further decreases the electron density of the quinoline ring system. EWGs are known to activate aromatic rings for nucleophilic substitution, potentially increasing the reaction rate.[3][4][5]

  • C4-Methyl Group: As an electron-donating group (EDG), the methyl group slightly deactivates the ring towards nucleophilic attack. However, in the context of the highly activated 2-chloroquinoline system, its effect is generally subordinate to the activating influences of the ring nitrogen and the C8-bromo substituent.

Reaction Mechanism Overview

The SNAr mechanism is a cornerstone of heteroaromatic chemistry. The rate-determining step is typically the initial nucleophilic attack to form the stabilized intermediate.[5]

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Step 1: Nucleophilic Attack (Slow) Product C2-Substituted Product + Cl⁻ Intermediate->Product Step 2: Leaving Group Departure (Fast)

Caption: Generalized SNAr mechanism at the C2 position of quinoline.

Experimental Protocols

The following protocols provide a general framework for the substitution reaction. Researchers should optimize conditions based on the specific nucleophile used. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Materials & Equipment
  • This compound (Starting Material)

  • Anhydrous solvents (e.g., DMF, DMSO, NMP, Acetonitrile)

  • Bases (e.g., K₂CO₃, Cs₂CO₃, NaH, Et₃N)

  • Selected Nucleophile (Amine, Alcohol/Phenol, Thiol)

  • Round-bottom flasks, condensers, and magnetic stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates for reaction monitoring

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Protocol 1: C-N Bond Formation (Amination)

This protocol describes a typical procedure for the reaction with a primary or secondary amine.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add a suitable anhydrous solvent such as DMF or NMP (approx. 0.2 M concentration).

  • Add the amine nucleophile (1.2 - 2.0 eq) followed by an inorganic base such as potassium carbonate (K₂CO₃, 2.0 - 3.0 eq).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aminoquinoline derivative.

ParameterCondition ACondition BRationale & Insights
Solvent DMF, DMSONMP, DioxaneHigh-boiling polar aprotic solvents are ideal for SNAr as they solubilize reagents and facilitate the reaction at elevated temperatures.
Base K₂CO₃, Cs₂CO₃NaH, KHMDSInorganic bases like K₂CO₃ are often sufficient for amines. For less nucleophilic amines or alcohols, a stronger base like NaH may be required to generate the nucleophile in situ.
Temperature 80-100 °C100-140 °CHigher temperatures are often necessary to overcome the activation barrier but can lead to side products. Optimization is key.
Catalyst None (Thermal)Pd(OAc)₂ / LigandWhile often not necessary, palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative for challenging substrates or for achieving reactions at lower temperatures.[6]
Protocol 2: C-O Bond Formation (Etherification)

This protocol is suitable for the reaction with alcohols or phenols to form ethers.

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere, prepare the alkoxide or phenoxide. Add the alcohol or phenol (1.5 eq) to a suspension of a strong base like sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-100 °C.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate or another suitable solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography.

Protocol 3: C-S Bond Formation (Thioetherification)

Thiols are excellent nucleophiles and often react under milder conditions than amines or alcohols.

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the thiol nucleophile (1.1 eq), and a base such as potassium carbonate (2.0 eq) in a solvent like acetonitrile or DMF.

  • Stir the reaction mixture at room temperature or heat gently to 50-70 °C.

  • The reaction is typically rapid; monitor by TLC (often complete within 1-6 hours).

  • Once complete, filter off the inorganic salts and concentrate the filtrate.

  • If necessary, perform an aqueous workup as described in Protocol 2.2.

  • Purify the crude product by column chromatography to afford the 2-thioether quinoline derivative.

Experimental Workflow & Product Validation

A systematic workflow is essential for reproducible results and accurate characterization of the final compounds.

Workflow cluster_reaction Synthesis cluster_workup Isolation cluster_purification Purification & Analysis Setup 1. Reaction Setup (Inert Atmosphere) Execution 2. Heating & Stirring (Monitor by TLC) Setup->Execution Quench 3. Quenching & Extraction Execution->Quench Dry 4. Drying & Concentration Quench->Dry Column 5. Column Chromatography Dry->Column Analysis 6. Characterization (NMR, MS, etc.) Column->Analysis

Caption: Standard laboratory workflow for synthesis and purification.

Characterization Guide

Successful substitution is confirmed by spectroscopic analysis:

  • ¹H NMR: Look for the disappearance of the characteristic singlet for the H3 proton of the starting material and the appearance of new signals corresponding to the protons of the introduced nucleophile. A significant shift in the aromatic protons of the quinoline core is also expected.

  • ¹³C NMR: The signal for the carbon atom at the C2 position will shift significantly from its value in the starting material (~150-152 ppm) upon substitution.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the desired product, confirming the replacement of the chlorine atom with the nucleophile. The isotopic pattern for the bromine atom should be clearly visible.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient temperature; Inactive nucleophile; Poor choice of base/solvent.Increase reaction temperature; Use a stronger base (e.g., NaH for alcohols); Switch to a higher-boiling polar aprotic solvent like NMP or DMSO.
Multiple Products Side reactions (e.g., decomposition, reaction at other positions).Lower the reaction temperature; Use a milder base; Ensure an inert atmosphere to prevent oxidative side reactions.
Difficult Purification Product and starting material have similar polarity.Adjust the eluent system for column chromatography (e.g., use a gradient elution); Consider derivatization to alter polarity for easier separation.

References

  • Vertexaisearch Cloud. (2025, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Retrieved from [Link]

  • ResearchGate. (2023, August 1). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Retrieved from [Link]

  • Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. (n.d.).
  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

  • Arkivoc. (2018, May 13). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • Beilstein Journals. (2021, February 17). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Retrieved from [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.).
  • PMC. (n.d.). Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. Retrieved from [Link]

  • Aromatic nucleophilic substitution. (n.d.).
  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.).
  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • SciSpace. (2017). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. Retrieved from [Link]

  • Taylor & Francis Online. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • Austin Publishing Group. (2015, September 4). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Retrieved from [Link]

  • PMC. (n.d.). 2-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, November 18). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved from [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016, February 5).
  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24).
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • PMC. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloroquinoline. Retrieved from [Link]

  • ACS Publications. (2014, December 29). Practical Route to 2-Quinolinones via a Pd-Catalyzed C–H Bond Activation/C–C Bond Formation/Cyclization Cascade Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Practical Route to 2-Quinolinones via a Pd-Catalyzed C-H Bond Activation/C-C Bond Formation/Cyclization Cascade Reaction. Retrieved from [Link]

  • mediaTUM. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Bromo-2-chloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 8-Bromo-2-chloro-4-methylquinoline, designed for chemists and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions, and step-by-step protocols to address challenges encountered during the purification of the crude product.

This technical support guide addresses common challenges in the purification of this compound. As a crucial intermediate in medicinal chemistry, achieving high purity is paramount for subsequent synthetic steps and biological screening.[1][2] This document provides practical, field-tested advice in a troubleshooting and FAQ format, underpinned by established chemical principles.

Compound Profile

A summary of the key physical and chemical properties of the target compound is essential before attempting purification.

PropertyValueSource
CAS Number 1170873-12-7 / 1201-07-6[3][4][5]
Molecular Formula C₁₀H₇BrClN[3]
Molecular Weight 256.53 g/mol [3]
Appearance White to slightly yellow solid[1]
Melting Point 97-98°C[1]
Solubility Soluble in chloroform, ethyl acetate, dichloromethane[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers may encounter during the purification process in a question-and-answer format.

Question 1: My crude product is a dark, oily residue instead of a solid. What went wrong and how can I purify it?

Answer: The appearance of an oil suggests the presence of significant impurities that are depressing the melting point of your product or that the product itself has not yet crystallized.

  • Causality: Oiling out during workup or concentration is common when residual solvents, unreacted starting materials, or low-melting point byproducts are present. For substituted quinolines, side-reactions can sometimes lead to polymeric or tarry impurities.[6]

  • Troubleshooting Steps:

    • Verify Solvent Removal: Ensure all reaction solvents (e.g., POCl₃, DMF, Chloroform) have been thoroughly removed under reduced pressure. Co-evaporation with a high-boiling point, non-polar solvent like toluene can help remove stubborn residues.

    • Attempt Trituration: Add a small amount of a non-polar solvent in which the product is expected to be poorly soluble (e.g., cold hexanes or petroleum ether).[7] Vigorously stir or sonicate the mixture. This can often wash away highly non-polar impurities and induce crystallization of the desired product.

    • Proceed to Chromatography: If trituration fails, the most effective path forward is column chromatography. An oily crude product can be pre-adsorbed onto a small amount of silica gel for dry loading, which typically yields better separation.[8]

Question 2: After recrystallization, my yield is extremely low. What are the likely causes and how can I improve it?

Answer: Low recovery from recrystallization is a frequent issue stemming from suboptimal solvent choice or procedural errors.

  • Causality: The primary cause is often using an excessive volume of the recrystallization solvent, meaning the solution never reaches saturation upon cooling.[9][10] Another possibility is that the chosen solvent has too high a solubility for the compound even at low temperatures.

  • Troubleshooting & Optimization:

    • Minimize Hot Solvent: The core principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product.[11] Add the solvent in small portions to the boiling solution until everything just dissolves.

    • Cool Slowly: Allow the flask to cool slowly to room temperature without disturbance. This encourages the formation of large, pure crystals. Rapid cooling in an ice bath can cause the product to precipitate as a fine powder, trapping impurities.[10]

    • Recover a Second Crop: The remaining solution (the mother liquor) still contains dissolved product. Concentrate the mother liquor by about half and cool again to obtain a second, albeit likely less pure, crop of crystals.[11]

    • Consider a Two-Solvent System: If a single solvent proves inefficient, a two-solvent system (one "soluble" solvent, one "anti-solvent") can be highly effective.[12] For this compound, a pair like Dichloromethane/Hexane or Ethyl Acetate/Heptane could be effective.[13]

Question 3: My TLC plate shows a persistent impurity with an Rf value very close to my product, even after column chromatography. How can I resolve this?

Answer: Co-eluting impurities are a common challenge in chromatography, requiring a more refined approach to separation.

  • Causality: The impurity and your product have very similar polarities, leading to poor separation with the chosen mobile phase. This can occur with positional isomers (e.g., 6-bromo-2-chloro-4-methylquinoline) which may form during synthesis.

  • Troubleshooting & Optimization:

    • Optimize the Mobile Phase: The ideal Rf for the target compound for good separation is around 0.25-0.35.[8] If your Rf is too high, decrease the polarity of the eluent (e.g., from 20% EtOAc/Hexane to 10% EtOAc/Hexane). Test multiple solvent systems using TLC before running the column. Sometimes switching one of the solvents (e.g., using Dichloromethane instead of Ethyl Acetate) can alter the selectivity and improve separation.

    • Change the Stationary Phase: Silica gel is acidic and can sometimes cause issues. Switching to a different stationary phase like alumina (which can be neutral, basic, or acidic) may change the retention characteristics of your compounds and achieve separation.

    • Re-crystallize: If the impurity is present in a small amount, a careful recrystallization after the column may be sufficient to remove it and achieve high purity.[14]

Question 4: The final product is yellow or brown, but the literature reports it as a white solid. How do I remove the color?

Answer: Color in the final product typically indicates the presence of highly conjugated or oxidized impurities.

  • Causality: These impurities can originate from the starting materials or form during the reaction. They are often present in very small quantities but are intensely colored.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (1-2% by weight of your compound).[9]

    • Hot Filtration: Bring the solution back to a boil briefly and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[9]

    • Caution: Using too much charcoal can lead to significant loss of your desired product due to non-specific adsorption.

Workflow & Decision Making

The choice of purification method depends on the state and purity of the crude product. The following diagram outlines a logical workflow for decision-making.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid is_oily Product is an oil or gum is_solid->is_oily No tlc_analysis Run TLC Analysis is_solid->tlc_analysis Yes column Column Chromatography is_oily->column single_spot Single major spot? tlc_analysis->single_spot multiple_spots Multiple spots? single_spot->multiple_spots No recrystallize Recrystallization single_spot->recrystallize Yes multiple_spots->column Yes final_product Pure Product recrystallize->final_product column->final_product

Caption: Decision tree for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for selecting a recrystallization solvent?

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] It should also either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered off hot). A systematic approach is best:

  • Solubility Tests: Place a small amount of your crude product in several test tubes. Add ~0.5 mL of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water) at room temperature.

  • Observe: A good candidate solvent will not dissolve the compound at room temperature.

  • Heat: Heat the tubes that did not show solubility. A good solvent will dissolve the compound when hot.

  • Cool: Cool the tubes where the compound dissolved. The best solvent will show significant crystal formation upon cooling.

Q2: When is column chromatography necessary over recrystallization?

Column chromatography is a more powerful but also more labor-intensive technique.[15] It is generally necessary when:

  • The crude product is an oil or gum.

  • The impurities are present in a large quantity (>10-15%).

  • The impurities have very similar solubility characteristics to the product, making recrystallization ineffective.

  • You need to separate a mixture of products (e.g., isomers).

Recrystallization is preferred when you have a mostly pure (>85-90%), solid product and you need to remove minor impurities.[14]

Q3: Can I use Nuclear Magnetic Resonance (NMR) to assess purity?

Absolutely. ¹H NMR is an excellent tool for assessing purity. A pure sample of this compound should show sharp, well-defined peaks corresponding to the aromatic protons and the methyl group.[2] The presence of extra peaks indicates impurities. Integrating the peaks of the product versus the peaks of an impurity can give a rough estimate of the purity level. However, be aware that peak broadening can occur due to poor shimming or high sample concentration, which is not necessarily an indicator of impurity.[16]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate with stirring.

  • Saturation: Continue adding small portions of hot ethanol until the solid is just completely dissolved. Avoid adding a large excess of solvent.[9]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat to boiling for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol assumes a silica gel stationary phase and a Hexane/Ethyl Acetate mobile phase, which is a common starting point for compounds of this polarity.[17]

Column_Workflow prep 1. Slurry Preparation (Silica + Non-polar Solvent) pack 2. Column Packing (Pour slurry, let settle) prep->pack load 3. Sample Loading (Dissolve crude, add to top) pack->load elute 4. Elution (Add mobile phase, apply pressure) load->elute collect 5. Fraction Collection (Collect eluent in tubes) elute->collect analyze 6. TLC Analysis (Spot fractions to identify product) collect->analyze combine 7. Combine & Concentrate (Pool pure fractions, evaporate solvent) analyze->combine

Caption: Standard workflow for flash column chromatography.

  • Select Eluent: Using TLC, find a solvent system (e.g., 10% Ethyl Acetate in Hexane) that gives the product an Rf of ~0.3.

  • Pack Column: Prepare a slurry of silica gel in the non-polar component of your eluent (Hexane). Pour the slurry into the column and use gentle air pressure to pack it into a stable bed. Top the silica with a thin layer of sand.[8]

  • Load Sample: Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane) or the eluent itself. Alternatively, create a "dry load" by adsorbing the crude product (dissolved in a solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Run Column: Carefully add the eluent to the column. Apply gentle, steady air pressure to force the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Monitor: Use TLC to analyze the collected fractions to determine which ones contain the purified product.

  • Isolate Product: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure to yield the purified this compound.

References

  • ChemBK. (2024). 8-Bromo-4-chloro-2-methylquinoline. Available at: [Link]

  • Gümüş, M., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • Amini, M., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E, 65(Pt 7), o1490. Available at: [Link]

  • Reddit r/Chempros. (2025). Purification of Quinoline-3,4-diones. Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. Available at: [Link]

  • Gümüş, M., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-631. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(22), 5432. Available at: [Link]

  • PubChem. 8-Methylquinoline. Available at: [Link]

  • Chemistry College. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • University of Toronto Scarborough. Column Chromatography Theory. Available at: [Link]

  • BYJU'S. Column Chromatography. Available at: [Link]

  • Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • VassarCollege. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

  • University of California, Irvine. Recrystallization and Crystallization. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

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Technical Support Center: Stability of 8-Bromo-2-chloro-4-methylquinoline under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of 8-Bromo-2-chloro-4-methylquinoline in basic environments. This document addresses common experimental challenges through a detailed FAQ section, a practical troubleshooting guide, and validated experimental protocols to ensure the integrity of your research and development workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of this compound under basic conditions.

Q1: What is the primary degradation pathway for this compound under basic conditions?

The principal degradation pathway is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position by a hydroxide ion (OH⁻). The chlorine at the 2-position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[1][2] This reaction results in the formation of 8-Bromo-4-methylquinolin-2(1H)-one, which is the more stable tautomeric form of 2-hydroxy-8-bromo-4-methylquinoline.[3] This hydrolysis can proceed readily in aqueous basic solutions.[4][5]

G cluster_main Primary Degradation Pathway start This compound end 8-Bromo-4-methylquinolin-2(1H)-one (Primary Degradation Product) start->end  OH⁻ (Base)  H₂O (Solvent)  Δ (Heat)

Caption: Primary degradation of this compound.

Q2: What factors most significantly influence the rate of degradation?

Several factors can accelerate the hydrolysis of this compound. Understanding these variables is critical for minimizing degradation during experiments.

FactorEffect on StabilityRecommended Mitigation
pH / Base Concentration Higher pH (increased OH⁻ concentration) significantly accelerates the rate of hydrolysis.Work at the lowest effective pH. If possible, use non-hydroxide bases (e.g., carbonates, organic amines) in non-aqueous solvents.[6]
Temperature Increased temperature accelerates the reaction rate, consistent with Arrhenius kinetics.Maintain reactions and storage at the lowest practical temperature. Store stock solutions at 2-8°C or frozen for long-term stability.[7]
Solvent System Protic solvents, especially water, facilitate the hydrolysis by participating in the reaction mechanism.[1]If the experimental design allows, use aprotic solvents (e.g., THF, Dioxane, DMF, DMSO) to reduce the rate of hydrolysis.[8]
Exposure to Light While hydrolysis is the primary concern in basic media, quinoline structures can be susceptible to photodegradation.[3][8]Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or stability studies.[9][10]

Q3: My reaction mixture containing this compound turned yellow after adding a base. What does this indicate?

A color change to yellow or brown is a common visual indicator of degradation.[7] The formation of the quinolin-2(1H)-one product and potentially other minor degradation byproducts can lead to the appearance of color. If you observe a color change, it is crucial to analytically verify the integrity of your compound using a method like HPLC or LC-MS.

Q4: How can I minimize degradation during a reaction or workup that requires basic conditions?

Minimizing degradation is key to achieving high yields and reproducible results.

  • Temperature Control: Perform the reaction or extraction at low temperatures (e.g., 0°C to room temperature) to slow the rate of hydrolysis.[11]

  • Inert Atmosphere: To prevent potential oxidative side reactions, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Limit Exposure Time: Minimize the duration of exposure to the basic conditions. Promptly neutralize the mixture after the reaction is complete.[6]

  • Choice of Base: If your reaction chemistry allows, consider using a non-nucleophilic organic base in an aprotic solvent instead of an aqueous inorganic base.

Q5: Is the bromo-substituent at the 8-position reactive under these conditions?

The chloro-substituent at the C2 position is significantly more labile and susceptible to nucleophilic substitution than the bromo-substituent on the benzene ring portion of the quinoline. The activation provided by the heterocyclic nitrogen makes the C2 and C4 positions the primary sites for nucleophilic attack.[12][13] Under typical basic conditions used in synthesis, the C8-Br bond is expected to be stable.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when working with this compound.

G cluster_workflow Troubleshooting Workflow: Low Yield / Unexpected Products problem Problem: Low yield or recovery after basic workup/reaction. check_tlc Action: Analyze crude sample pre- and post-workup via TLC/LC-MS. problem->check_tlc product_change Observation: Product spot/peak diminishes and new polar spot/peak appears. check_tlc->product_change Product profile changes? YES no_change Observation: No significant change in product profile during workup. check_tlc->no_change NO conclusion_degradation Conclusion: Compound is degrading under basic conditions. product_change->conclusion_degradation conclusion_other Conclusion: Issue is likely not workup-related. Investigate reaction conditions or physical loss. no_change->conclusion_other solution_degradation Solution: Modify workup. - Use milder base (e.g., NaHCO₃). - Perform at low temp (0°C). - Minimize exposure time. conclusion_degradation->solution_degradation

Caption: Troubleshooting workflow for low product yield.

Problem: Appearance of unexpected peaks in HPLC or LC-MS analysis.

  • Symptom: A new, more polar peak is observed, which grows over time, while the peak for this compound decreases.

  • Likely Cause: This is a classic sign of degradation to the more polar 8-Bromo-4-methylquinolin-2(1H)-one. The quinolinone is more polar due to the amide-like functionality and will typically have a shorter retention time on a reverse-phase HPLC column.

  • Validation: Obtain a mass spectrum of the new peak. The expected [M+H]⁺ for the degradation product (C₁₀H₈BrNO) is m/z 237.98/239.98 (accounting for bromine isotopes), whereas the parent compound (C₁₀H₇BrClN) is m/z 255.95/257.95 (accounting for bromine and chlorine isotopes).

  • Solution: Implement the mitigation strategies outlined in the FAQ section (lower temperature, alternative solvents/bases, protect from light). Ensure analytical samples are quenched (e.g., by neutralization) and analyzed promptly or stored at low temperatures to prevent degradation post-collection.[14]

Problem: Inconsistent results in biological assays.

  • Symptom: Potency or activity of the compound appears to decrease over time, or results are not reproducible between experiments.

  • Likely Cause: If the assay buffer is basic (pH > 7.5), the compound may be degrading in the assay medium, leading to a lower effective concentration over the course of the experiment.

  • Validation: Perform a stability study of the compound in the assay buffer. Incubate the compound in the buffer for the duration of the assay, taking samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC/LC-MS to quantify the remaining parent compound.

  • Solution: If instability is confirmed, consider modifying the assay conditions if possible (e.g., adjusting pH). Alternatively, prepare stock solutions fresh before each experiment and minimize pre-incubation times.[3]

Section 3: Experimental Protocols

Protocol 1: Assessing the Stability of this compound in a Buffered Basic Solution

This protocol provides a standardized method to quantify the stability of the title compound under specific basic conditions.

1. Materials and Reagents:

  • This compound (high purity, >98%)
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • Buffer components (e.g., Sodium Bicarbonate, Sodium Carbonate for a pH 9-10 buffer)
  • Formic Acid (for quenching and mobile phase)
  • Class A volumetric flasks and pipettes
  • HPLC or LC-MS/MS system

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in ACN to prepare a 1 mg/mL stock solution.
  • Prepare Buffered Solution: Prepare the desired aqueous basic buffer (e.g., 50 mM Carbonate buffer, pH 10.0).
  • Initiate Stability Study:
  • In a temperature-controlled environment (e.g., 25°C water bath), add a known volume of the stock solution to the buffered solution to achieve a final concentration of 10 µg/mL.
  • Ensure the initial concentration of ACN is low (<5%) to not significantly alter the solvent environment.
  • Time-Point Sampling:
  • Immediately take a "time zero" (T=0) sample. To do this, withdraw 100 µL of the solution and add it to an HPLC vial containing 900 µL of 50:50 ACN:Water with 0.1% formic acid. The acid will quench the degradation.
  • Repeat this sampling and quenching process at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours).
  • Sample Analysis: Analyze all quenched samples by a validated HPLC or LC-MS method (see Protocol 2).
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Validated LC-MS/MS Method for Quantification

This protocol, based on methods for similar halo-quinoline compounds, is suitable for monitoring stability studies.[15][16]

ParameterCondition
LC System UPLC / UHPLC System
Column C18 Reverse-Phase (e.g., Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm)[16]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 20% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Parent) m/z 255.9 → m/z 220.9 (Loss of Cl)
MRM Transition (Degradant) m/z 238.0 → m/z 157.0 (Ring fragmentation)

Note: MRM transitions should be optimized empirically on your specific instrument.

Section 4: Best Practices for Handling and Storage

Proper handling and storage are essential to ensure the long-term integrity of this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18] Halogenated heterocyclic compounds should be handled with care.[19]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated fume hood.[17]

  • Storage:

    • Solid: Store the compound tightly sealed in its original container in a cool, dry, and dark place.[17] Recommended storage is often under an inert gas at 2-8°C.[20]

    • Solutions: Store stock solutions in amber vials at low temperatures (2-8°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles by preparing aliquots.[14]

References

  • Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (n.d.). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
  • Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2025, December 22). HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. (2024, September 24). New Journal of Chemistry (RSC Publishing).
  • An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). Benchchem.
  • 3-Bromo-7-chloroquinoline SDS, 84973-05-7 Safety D
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025, December 6).
  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). Benchchem.
  • 3-broMo-8-fluoroquinoline - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • Troubleshooting common side reactions in quinazoline synthesis. (n.d.). Benchchem.
  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2023, May 11). PMC.
  • 7-Bromo-2-chloroquinoline AldrichCPR 99455-15-9. (n.d.). Sigma-Aldrich.
  • 8-Bromo-4-chloro-2-methylquinoline. (2024, April 9). ChemBK.
  • 7-BROMO-2-CHLORO-QUINOLINE SDS, 99455-15-9 Safety D
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
  • stability issues of 2-(2-Aminoethoxy)quinoline in different solvents. (n.d.). Benchchem.
  • Stability issues of 2-Hydroxyquinoline in aqueous solutions. (n.d.). Benchchem.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent And Selective Inhibitor …. (2018, November 5). News.
  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. (n.d.). PMC - NIH.
  • Stability issues and degradation pathways of 2-Hydroxyquinoline. (n.d.). Benchchem.
  • Schinifoline Stability and Degradation in Solution: A Technical Support Center. (n.d.). Benchchem.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15).

Sources

Technical Support Center: Regioisomeric Purity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QNZ-ISO-001 Subject: Troubleshooting & Removal of Regioisomeric Impurities (5- vs. 7-substitution) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active[1]

Executive Summary: The "Meta-Aniline" Paradox

The Core Problem: When synthesizing quinolines via Skraup or Doebner-von Miller pathways using meta-substituted anilines, you inevitably encounter a regioselectivity bottleneck.[1] The directing group at the meta position creates two nucleophilic sites (ortho and para to the substituent), leading to a mixture of 5-substituted and 7-substituted quinolines.

The Challenge: These isomers possess nearly identical boiling points and polarity vectors, rendering standard distillation ineffective and flash chromatography highly inefficient for bulk separation.

The Solution Architecture: This guide prioritizes Chemical Derivatization (Complexation) as the primary separation strategy for bulk synthesis, followed by Chromatographic Resolution for analytical purity, and Synthetic Prevention for future workflow optimization.

Primary Troubleshooting Protocol: The Zinc Chloride ( ) Complexation Method

Applicability: High-efficiency separation of halo- and alkyl-quinolines (e.g., 5-chloro vs. 7-chloroquinoline).[1][2] Mechanism: Lewis acid-base interaction.[1][3] The steric environment at the N-1 position differs between the 5-isomer (sterically crowded by the C-5 substituent) and the 7-isomer.[1] This results in differential lattice energies and solubilities of their respective


 complexes.
Step-by-Step Workflow

Reagents Required:

  • Crude Quinoline Mixture[1][4]

  • Zinc Chloride (

    
    ), anhydrous[5]
    
  • Hydrochloric Acid (6N)[1]

  • 2-Propanol (Isopropanol)[1]

  • Ammonium Hydroxide (

    
    )[1]
    

Protocol:

  • Acidification & Extraction:

    • Dissolve the crude reaction mixture in 6N HCl. Reflux for 30 minutes to ensure complete protonation.

    • Critical Step: Wash with ethyl ether to remove non-basic tars and unreacted nitro-compounds.[1] Retain the aqueous layer.

  • Complex Formation:

    • Add

      
       (1.0 - 1.2 equivalents relative to starting aniline) to the acidic solution.[1]
      
    • Reflux for 1–2 hours.[1]

    • Observation: A "gum" or heavy precipitate will form.[1] This is the Quinoline

      
       complex.
      
  • Selective Precipitation (The Separation Event):

    • Cool the mixture to room temperature.

    • Decant the supernatant (often contains the 5-isomer or impurities, depending on specific substituents).

    • Trituration: Vigorously stir the gummy residue with 2-propanol. This transforms the amorphous gum into a filterable crystalline solid.

    • Filter the solid and wash with cold 2-propanol followed by ethyl ether.[1]

  • Liberation of the Free Base:

    • Suspend the purified complex in water.

    • Basify to pH > 10 using concentrated

      
      .[1]
      
    • Extract the liberated oil into dichloromethane (DCM), dry over

      
      , and concentrate.
      
Visualization: The ZnCl2 Separation Logic

ZnCl2_Separation Start Crude Isomeric Mixture (5- & 7-substituted) Acidify Dissolve in 6N HCl Wash w/ Ether Start->Acidify Complex Add ZnCl2 (1.2 eq) Reflux 2 hrs Acidify->Complex Phase_Sep Formation of Gummy Precipitate Complex->Phase_Sep Solid Solid Complex (Target Isomer) Phase_Sep->Solid Precipitates Liq Supernatant/Filtrate (Impurity/Minor Isomer) Phase_Sep->Liq Remains Soluble Triturate Triturate w/ 2-Propanol (Crystallization) Solid->Triturate Liberate Basify (NH4OH) Extract DCM Triturate->Liberate Final Pure Regioisomer (>98% Purity) Liberate->Final

Caption: Workflow for the selective isolation of quinoline regioisomers via Zinc Chloride complexation.

Secondary Protocol: Chromatographic Resolution

For analytical scale or when chemical complexation fails, use these optimized conditions.

The Challenge: Basic nitrogen causes peak tailing on standard silica. The Fix: Use amine-modified stationary phases or mobile phase modifiers.[1]

Recommended Solvent Systems
MethodStationary PhaseMobile Phase CompositionAdditive (Critical)Target Application
Flash (Normal Phase) Silica Gel 60Hexane : EtOAc (Gradient)1-5% Triethylamine (TEA)Bulk purification (100mg - 5g)
RP-HPLC C18 (ODS)Water : Acetonitrile0.1% TFA or Formic AcidAnalytical check / Final Polish
CPC Liquid/LiquidHeptane : ACN : MeOHNone (Biphasic system)Large scale (Gram to Kg)

Troubleshooting Tip: If peaks co-elute on C18, switch to a Phenyl-Hexyl column.[1] The


 interactions often discriminate between the 5- and 7-positions better than pure hydrophobicity.[1]

Root Cause Analysis: Prevention via Synthesis Design

If the purification burden is too high, you must alter the synthetic route. The "Meta-Aniline" route (Skraup) is kinetically uncontrolled.[1]

Alternative Pathways for Regiocontrol
  • The Friedländer Synthesis (Thermodynamic Control):

    • Strategy: Condense 2-aminobenzaldehyde with a ketone.[1]

    • Advantage:[6] Pre-defines the pyridine ring position. No ambiguity.

    • Drawback: Starting materials are harder to source.[1]

  • Modern Oxidative Cyclization (Catalytic Control):

    • Strategy: Use Rh(III) or Cu(II) catalyzed C-H activation.

    • Mechanism:[6][7][8][9][10] Directs cyclization away from the sterically hindered substituent.

Decision Matrix: Synthesis vs. Purification

Synthesis_Decision Start Target: Substituted Quinoline Check Is Substituent Meta? Start->Check Yes Yes Check->Yes Risk No No (Ortho/Para) Check->No Safe Skraup Skraup/Doebner-Miller (Cheap, Scalable) Yes->Skraup Low Budget/Bulk Friedlander Friedländer Synthesis (High Regiocontrol) Yes->Friedlander High Budget/Small Scale No->Skraup Impurity Regioisomer Mixture (5- & 7-sub) Skraup->Impurity ZnCl2 Apply ZnCl2 Protocol Impurity->ZnCl2 Purification Required

Caption: Strategic decision tree for selecting synthesis route vs. purification burden.

Frequently Asked Questions (FAQ)

Q1: The ZnCl2 complex formed an oil that won't solidify. What now? A: This is common.[1] The "gum" contains trapped solvent.

  • Decant the supernatant.[11]

  • Add fresh 2-propanol.

  • Scratch the side of the flask vigorously with a glass rod.

  • If it persists, add a seed crystal of the pure complex if available, or cool to -20°C overnight.

Q2: Can I use other Lewis acids? A: Yes, but with caution.

  • Tin(IV) Chloride (

    
    ):  Works but is harder to handle and more toxic.
    
  • Tartaric Acid: Specifically effective for 7-chloroquinaldines .[1][2] The 7-isomer tartrate often crystallizes out while the 5-isomer remains in solution (See US Patent 5066806A).[1]

Q3: Why does my HPLC show a split peak even after purification? A: Quinolines are basic (


).[1] If your mobile phase pH is near the 

, the molecule splits between protonated and neutral forms. Buffer your mobile phase to pH 2.5 (fully protonated) or pH 7.5 (fully neutral) to collapse the peaks.

References

  • Leir, C. M. (1977). A Convenient Synthesis of Substituted Quinolines. The Journal of Organic Chemistry.

  • Larsen, R. D., et al. (1991). Process for the purification of 7-chloroquinaldine. U.S. Patent 5,066,806.[1]

  • BenchChem Technical Support. (2025). Chromatographic Separation of Quinoline and Isoquinoline Isomers.

  • PrepChem. Synthesis of 7-chloroquinaldine.

  • Sudalai, A., et al. (2016).[3] Rhodium-catalyzed cyclization strategy for regioselective synthesis. MDPI Catalysts. [1]

Sources

Validation & Comparative

Technical Deep Dive: LC-MS/MS Characterization of 8-Bromo-2-chloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

8-Bromo-2-chloro-4-methylquinoline (CAS: 1783673-00-6) is a critical halogenated heterocyclic scaffold used in the synthesis of antimalarials, anticancer agents, and kinase inhibitors. Its structural integrity relies on the specific positioning of the bromine (C8) and chlorine (C2) atoms.

In drug development, distinguishing this precursor from its mono-halogenated byproducts or regioisomers is vital. This guide provides a definitive LC-MS/MS fragmentation logic, contrasting it with standard quinoline analysis to ensure precise structural confirmation.

The Isotopic Fingerprint: A Self-Validating System

Before analyzing fragmentation, the isotopic distribution serves as the primary self-validating check. Unlike simple organic molecules, this compound carries two distinct halogens, creating a unique "M+2/M+4" signature that acts as a built-in confirmation tool.

Theoretical Isotope Distribution (Calculated)

Based on natural abundances:


 (50.7%), 

(49.3%),

(75.8%),

(24.2%).
Ion SpeciesIsotope CompositionProbability CalculationRelative Abundance (Normalized)
M (m/z ~256)


100%
M+2 (m/z ~258)

+


~129%
M+4 (m/z ~260)


~31%

Analyst Note: If your MS spectrum does not show a 100 : 130 : 30 ratio (approx. 3:4:1), the compound is not the di-halogenated target. A 1:1 ratio indicates only Bromine; a 3:1 ratio indicates only Chlorine.[1][2]

LC-MS/MS Fragmentation Mechanics

The fragmentation of this compound under Electrospray Ionization (ESI+) follows a predictable energy-dependent pathway.

Mechanistic Pathway[3][4]
  • Protonation ([M+H]+): The nitrogen of the quinoline ring is the most basic site, accepting the proton to form the precursor ion at m/z 256/258/260.

  • Loss of Bromine (Primary Cleavage): The C-Br bond is weaker than the C-Cl bond. Under Collision Induced Dissociation (CID), the molecule preferentially loses the bromine atom.

    • Neutral Loss: Loss of HBr radical (80/82 Da) is common in even-electron precursors, transitioning to a radical cation or stable cation depending on H-rearrangement.

    • Radical Loss: Loss of Br• (79/81 Da).

  • Loss of Chlorine (Secondary Cleavage): Following Br loss, the chlorine is ejected, typically as HCl (36 Da) or Cl• (35 Da).

  • Ring Contraction (Quinoline Signature): The remaining quinoline core often undergoes ring opening or contraction via the loss of HCN (27 Da) , a diagnostic neutral loss for N-heterocycles.

Comparative Analysis: Q-TOF vs. Triple Quad (QqQ)
FeatureQ-TOF (High Res)Triple Quad (QqQ)Recommendation
Mass Accuracy < 5 ppmUnit ResolutionQ-TOF is essential for initial structural confirmation to resolve the Br/Cl mass defect.
Isotope Fidelity HighModerateQ-TOF allows precise overlay of theoretical vs. experimental isotope patterns.
Sensitivity Moderate (ng/mL)High (pg/mL)QqQ is preferred for DMPK/quantification assays once the structure is confirmed.
Scan Mode Product Ion ScanMRM (SRM)Use MRM 256 -> 176 (Loss of Br) for quantification.

Experimental Protocol

To reproduce these results, follow this standardized workflow.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

B. LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear ramp)

    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

C. MS Parameters (ESI Positive)[3][4][7][8]
  • Source Voltage: +3500 V.

  • Capillary Temp: 320°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both heavy halogen losses and ring fragmentation.

Visualization: Fragmentation Pathway[3][7][8]

The following diagram illustrates the stepwise degradation of the parent ion, highlighting the specific mass shifts associated with halogen and HCN losses.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 256 / 258 / 260 (Isotope Pattern 3:4:1) Fragment1 De-brominated Ion [M+H - Br•]+ m/z ~177 (Cl pattern) Parent->Fragment1 Loss of Br• (79/81 Da) Weakest Bond Cleavage Fragment2 De-chlorinated Ion [M+H - Br - Cl]+ m/z ~142 Parent->Fragment2 Simultaneous Halogen Loss (High Energy) Fragment1->Fragment2 Loss of Cl• (35/37 Da) Fragment3 Ring Contraction [M+H - Br - Cl - HCN]+ m/z ~115 Fragment2->Fragment3 Loss of HCN (27 Da) Quinoline Ring Break

Caption: Stepwise ESI+ fragmentation pathway of this compound, showing sequential halogen loss followed by characteristic quinoline ring contraction.

References

  • Chemistry Steps. Isotopes in Mass Spectrometry - Summarizing the Isotopic Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). this compound-3-carbonitrile (Analog Reference).[4] PubChem Compound Summary for CID 84642919. Retrieved from [Link]

  • Canadian Science Publishing. Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. Retrieved from [Link]

  • University of Calgary. Mass Spectroscopy: Isotope patterns for -Cl and -Br. Retrieved from [Link] (General Reference for Halogen Patterns).

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues (Halogenated Aromatics Logic). Retrieved from [Link]

Sources

Benchmarking Reference Standards for 8-Bromo-2-chloro-4-methylquinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Standardization Dilemma

In the development of kinase inhibitors and antimalarial scaffolds, 8-Bromo-2-chloro-4-methylquinoline (CAS: 1170873-12-7) serves as a critical "linchpin" intermediate. Its dual-halogen functionality allows for orthogonal cross-coupling strategies—typically


 at the C2-chlorine and Suzuki-Miyaura coupling at the C8-bromine.

However, this chemical versatility creates an analytical minefield. The stability of the C-Br bond, the lability of the C-Cl bond, and the potential for regioisomeric impurities necessitate a reference standard of unimpeachable quality.

This guide compares the three prevailing classes of reference standards available for this molecule: ISO 17034 Certified Reference Materials (CRMs) , Commercial Analytical Standards , and In-House Qualified Working Standards . We analyze them not just on cost, but on their ability to detect the specific impurities that threaten downstream synthesis.

Technical Comparison of Reference Standard Grades

When selecting a standard for this compound, "purity" is an insufficient metric. You must evaluate Metrological Traceability and Uncertainty Budgets .

Table 1: Comparative Performance Matrix
FeatureOption A: ISO 17034 CRM Option B: Commercial Analytical Standard Option C: In-House Working Standard
Primary Use Method Validation, Release Testing (GMP)R&D, Early Process DevelopmentRoutine In-Process Control (IPC)
Traceability SI-Traceable (via qNMR/Mass Balance)Traceable to Manufacturer's PrimaryTraceable to Option A or B
Purity Assignment Mass Balance (

)
Typically HPLC Area %HPLC Area % vs. Primary
Uncertainty Explicitly stated (e.g.,

)
Rarely statedHigh (Dependent on user skill)
Cost Factor High (

)
Moderate (

)
Low ($)
Risk Profile Lowest: Defensible in audits.Medium: Risk of batch-to-batch drift.High: Risk of "drift" over time.
Critical Analysis
  • The Gap: For niche intermediates like this compound, off-the-shelf ISO 17034 CRMs are often unavailable.

  • The Solution: The industry best practice is to purchase a Commercial Analytical Standard (Option B) and upgrade it to a Primary Standard via internal qNMR qualification .

Structural Integrity & Impurity Profiling

To validate a standard, you must understand what it isn't. The synthesis of this quinoline typically involves cyclization followed by halogenation.[1] This pathway dictates the impurity profile.

Diagram 1: Impurity Origin & Degradation Pathways

This diagram maps the structural weaknesses of the molecule to potential impurities in the standard.

ImpurityMap Figure 1: Critical Impurities Affecting Standard Integrity Target 8-Bromo-2-chloro- 4-methylquinoline (Target Analyte) Imp1 Impurity A: 2-Chloro-4-methylquinoline (De-bromination) Target->Imp1 Light Exposure (Homolytic Cleavage) Imp2 Impurity B: 8-Bromo-4-methylquinolin-2(1H)-one (Hydrolysis of C2-Cl) Target->Imp2 Aqueous Acid/Base (Hydrolysis) Imp3 Impurity C: 6-Bromo regioisomer (Isomeric impurity) Target->Imp3 Synthesis Artifact (Non-selective Bromination)

Experimental Protocols: Self-Validating Systems

If a CRM is unavailable, you must qualify a commercial standard. The following protocols provide a self-validating system where the data intrinsically confirms the quality of the result.

Protocol A: Absolute Purity Assignment via qNMR

Objective: Determine the absolute mass purity of the standard without relying on a chromatographic reference. Why this works: NMR signal integration is directly proportional to the molar ratio of nuclei, independent of extinction coefficients.

Materials:

  • Analyte: ~15 mg this compound (dried).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.99% purity). Chosen for distinct alkene peak at 6.3 ppm, away from quinoline aromatics.

  • Solvent: DMSO-

    
     (Solubilizes both polar IS and lipophilic quinoline).
    

Step-by-Step Workflow:

  • Gravimetry: Weigh 15.0 mg of Analyte (

    
    ) and 10.0 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg). Accuracy here is paramount.
  • Dissolution: Dissolve in 0.7 mL DMSO-

    
    . Vortex until clear.
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (Calculated as 
      
      
      
      of the slowest nucleus to ensure 99.3% magnetization recovery).
    • Scans: 16 (minimum).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity.[2]

Self-Validation Check:

  • Compare the integration of the C4-Methyl group (singlet, ~2.6 ppm) vs. the Aromatic proton at C3 (singlet, ~7.6 ppm). If the ratio deviates from 3:1 by >1%, the sample is impure or aggregation is occurring.

Protocol B: Chromatographic Purity (HPLC-UV)

Objective: Detect impurities that qNMR might miss (e.g., inorganic salts, isomers with overlapping shifts).

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm). Why: High surface area C18 provides necessary retention for the hydrophobic bromo-quinoline.

  • Mobile Phase A: 0.1% Formic Acid in Water. Why: Acidic pH ensures the quinoline nitrogen is protonated (

    
    ), preventing peak tailing caused by silanol interactions.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (Aromatic ring) and 220 nm (Amide impurities).

Data Interpretation:

  • Target Retention Time: ~9.2 min.

  • Impurity B (Hydrolysis product): Elutes earlier (~5.5 min) due to the polar carbonyl/hydroxyl tautomer.

  • Impurity A (De-brominated): Elutes slightly earlier than target (~8.8 min) due to lower lipophilicity.

Decision Logic for Standard Selection

Use this workflow to select the appropriate standard grade for your development stage.

Diagram 2: Selection Workflow

SelectionLogic Start Start: Select Standard for This compound IsGMP Is the purpose GMP Release or Late-Stage Validation? Start->IsGMP CheckCRM Is ISO 17034 CRM Available? IsGMP->CheckCRM Yes Research Use Synthesis Grade (For R&D/Screening only) IsGMP->Research No (Early R&D) BuyCRM Purchase ISO 17034 CRM (Primary Choice) CheckCRM->BuyCRM Yes BuyAna Purchase High-Purity (>98%) Analytical Standard CheckCRM->BuyAna No Qualify Perform qNMR & HPLC-MS Qualification (See Protocol A) BuyAna->Qualify Mandatory for GMP Assign Assign Purity & Uncertainty (Become 'In-House Primary') Qualify->Assign

References

  • International Organization for Standardization. (2016).[3][4] ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]

  • Burbidge, A., et al. (2014). qNMR as a Tool for the Purity Assessment of Reference Standards. National Physical Laboratory. [Link] (General grounding on qNMR methodology).

  • European Pharmacopoeia. (2024). Chapter 2.2.46 Chromatographic Separation Techniques. EDQM. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • PubChem. (2024). Compound Summary: this compound.[5] National Center for Biotechnology Information. [Link] (Source for chemical structure and identifiers).

Sources

Safety Operating Guide

8-Bromo-2-chloro-4-methylquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Bromo-2-chloro-4-methylquinoline Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Senior Scientists, and EHS Officers

Executive Summary: The "Stream C" Directive

Immediate Action Required: this compound (CAS: 1201-07-6) is a polyhalogenated heteroaromatic compound. It must NEVER be disposed of down the drain or mixed with non-halogenated organic solvents.[1][2]

  • Primary Disposal Stream: Halogenated Organic Waste (Often Color-Coded Green or labeled "Stream C" in many institutional EHS protocols).

  • Critical Hazard: Thermal decomposition releases hydrogen bromide (HBr) and hydrogen chloride (HCl) gases. Mixing this compound with non-halogenated waste streams bypasses essential acid-gas scrubbing systems at incineration facilities, risking regulatory fines and equipment corrosion.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its terminal behavior under stress (fire/reaction).

Parameter Data / Characteristic Operational Implication
Molecular Formula C₁₀H₇BrClNContains Nitrogen, Bromine, and Chlorine.[3][4][5][6]
Physical State Solid (typically off-white to yellow)Dust generation is a primary inhalation risk during transfer.
GHS Classification Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Dam. 1High toxicity requires double-bagging or rigid secondary containment.
Combustion Products NOx, HCl, HBr , CO, CO₂MUST be incinerated in a facility equipped with wet scrubbers.
Reactivity Incompatible with strong oxidizersDO NOT pack in the same lab-pack drum as nitric acid or peroxides.

The "Why" Behind the Protocol: The presence of the Bromine (Br) and Chlorine (Cl) atoms at positions 8 and 2 renders this molecule a "Halogenated Organic." Standard incinerators designed for simple hydrocarbons (fuel blending) cannot handle the acidic load generated when this molecule burns. It produces corrosive hydrobromic and hydrochloric acid vapors, which necessitates a specialized "Halogenated" waste stream sent to high-temperature incinerators with caustic scrubbers.

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench, not the loading dock. You must segregate this waste stream immediately.

The Segregation Logic (Self-Validating System)
  • Rule 1: If it contains a halogen (F, Cl, Br, I), it goes into the Halogenated container.

  • Rule 2: If the solid is dissolved in a solvent (e.g., DMSO, DCM), the entire solution is now Halogenated Waste.

  • Rule 3: Solid waste (contaminated weighing boats, gloves, pure compound) must be collected in a dedicated solid waste container, not thrown in general trash.

Workflow Visualization

The following decision tree illustrates the operational logic for disposing of this compound.

DisposalWorkflow Start Start: Waste Generation (this compound) StateCheck Determine Physical State Start->StateCheck IsSolid Solid Waste (Pure compound, gloves, paper) StateCheck->IsSolid IsLiquid Liquid Waste (Dissolved in Solvent) StateCheck->IsLiquid SolidPack Pack in Wide-Mouth HDPE Jar (Double Bagged) IsSolid->SolidPack Labeling Label: 'Hazardous Waste - Halogenated' List Constituents (Br/Cl) SolidPack->Labeling SolventCheck Is Solvent Halogenated? (e.g., DCM vs. Acetone) IsLiquid->SolventCheck HaloStream Stream: Halogenated Solvents (Segregate from Non-Halo) SolventCheck->HaloStream Regardless of solvent type, mixture is now Halogenated HaloStream->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Final Fate: High-Temp Incineration (With Acid Scrubbing) Storage->Disposal

Figure 1: Decision matrix for segregating this compound waste. Note that mixing halogenated compounds with non-halogenated solvents contaminates the entire volume, forcing the "Halogenated" classification.

Detailed Disposal Protocol

Phase 1: Packaging & Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Protocol: Place the solid waste inside a clear plastic bag, seal it, and place that bag inside the HDPE jar. This "double containment" prevents dust release when the waste contractor opens the drum.

  • Liquid Waste: Use an Amber Glass jug or Fluorinated HDPE carboy.

    • Protocol: Ensure the cap has a chemically resistant liner (PTFE). Do not use metal cans, as the potential hydrolysis of the compound can release acids that corrode metal.

Phase 2: Labeling (The Regulatory Critical Control Point)

Improper labeling is the #1 cause of EPA citations. Your label must contain:

  • Words: "Hazardous Waste."

  • Chemical Name: Write out "this compound." DO NOT use abbreviations like "BCMQ" or chemical structures.

  • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Constituents: Explicitly list the solvent percentages if in solution (e.g., "95% Dichloromethane, 5% this compound").

Phase 3: Storage (Satellite Accumulation)
  • Store in a cool, dry, well-ventilated area.[1]

  • Secondary Containment: The container must sit in a tray capable of holding 110% of the volume.

  • Closure: Keep the container tightly closed at all times unless adding waste.[1][7] Funnels must be removed immediately after use.

Spill Management & Emergency Response

If a spill occurs, you must prevent the material from entering drains or ventilation systems.[4]

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If dust is visible, use an N95 or P100 particulate respirator.

  • Containment (Solid):

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels or oil-impregnated sweeping compound to suppress dust.

    • Scoop carefully into a disposable container.

  • Containment (Liquid/Solution):

    • Surround with absorbent socks/pillows.

    • Cover with vermiculite or chem-absorbent pads.

  • Decontamination: Clean the surface with a soap/water solution. Collect all cleaning materials (paper towels, gloves) as Hazardous Solid Waste (Halogenated).

Regulatory Context (RCRA)

In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA).[8]

  • Waste Classification: While this compound is not explicitly "P-listed" or "U-listed" by name, it is regulated as a Characteristic Hazardous Waste if it exhibits toxicity, or more commonly, as a Halogenated Organic requiring thermal treatment.

  • Cradle-to-Grave: You remain liable for this waste until it is destroyed. By correctly tagging it as "Halogenated," you ensure the incineration facility uses the correct temperature and scrubbing duration to destroy the quinoline ring and capture the bromine/chlorine byproducts.

References

  • National Institutes of Health (NIH) - Prudent Practices in the Laboratory. Management of Waste: Halogenated vs. Non-halogenated Segregation. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Solvents (F-List). [Link]

  • PubChem. Compound Summary: Halogenated Quinolines Toxicity Profile. [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 8-Bromo-2-chloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As the frontiers of pharmaceutical research expand, so too does the complexity of the molecules we handle. 8-Bromo-2-chloro-4-methylquinoline, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you, our scientific partners, with the knowledge to manage this compound with the utmost confidence and care.

Hazard Assessment: Understanding the Risks of Halogenated Quinolines

The presence of bromine and chlorine atoms introduces additional toxicological considerations. Halogenated organic compounds can be harmful if absorbed through the skin and may cause irritation[4]. Therefore, a conservative approach that assumes high toxicity and irritancy is paramount.

Key Hazard Statements for Analogs (8-Bromo-4-chloro-2-methylquinoline):

  • H301: Toxic if swallowed[1].

  • H318: Causes serious eye damage[1].

General Hazards of Quinolines and Halogenated Heterocycles:

  • Causes skin and eye irritation[4][5][6].

  • May cause respiratory irritation[4][5].

  • Harmful if absorbed through the skin[6].

  • Potential for liver damage with high exposure[6][7].

  • Some quinolines are considered potential carcinogens[3][7].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate barriers is critical to prevent dermal, ocular, and respiratory exposure.

Core PPE Requirements
PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides robust protection against incidental contact. Nitrile offers good chemical resistance to a range of organic compounds[8]. Regularly inspect gloves for any signs of degradation and change them frequently, at least every 30-60 minutes, or immediately upon contamination[9].
Eye and Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face, crucial when handling corrosive or severely irritating substances[9][10].
Body Protection A flame-resistant lab coat with tight-fitting cuffs.Protects the skin from spills and splashes. The tight cuffs prevent chemicals from entering the sleeves[9]. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.To be used when handling the solid powder outside of a certified chemical fume hood or if aerosolization is possible. Proper fit-testing and training are mandatory for all respirator users[11].

Operational Plan: From Receipt to Reaction

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Don PPE: Before entering the laboratory area where the compound is stored or handled, put on all required personal protective equipment as detailed in the table above.

    • Work in a Fume Hood: All manipulations of this compound, especially handling the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure[5].

    • Prepare Your Workspace: Ensure the fume hood is clean and uncluttered. Have all necessary equipment and reagents ready to minimize movement in and out of the hood.

  • Handling the Compound:

    • Weighing: When weighing the solid compound, use a disposable weigh boat or creased weighing paper to avoid contaminating the balance. Perform this task in the fume hood.

    • Transfers: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.

  • In Case of a Spill:

    • Evacuate: If a significant spill occurs, evacuate the immediate area.

    • Alert: Inform your supervisor and colleagues.

    • Cleanup: For small spills, and only if you are trained to do so, use an inert absorbent material to contain the spill. Place the absorbed material in a sealed container for hazardous waste disposal. Ensure you are wearing appropriate PPE during cleanup. For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is crucial to protect both human health and the environment. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation and Disposal
Waste StreamDisposal Procedure
Solid Waste Collect unreacted this compound and any contaminated consumables (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic solids[12].
Liquid Waste Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams[12].
Contaminated Glassware Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) in a fume hood. The rinsate must be collected as halogenated liquid waste. After rinsing, the glassware can be washed according to standard laboratory procedures.

Incineration at high temperatures (around 1200 K) is a common and effective method for the safe disposal of halogenated wastes, as it helps to prevent the formation of toxic byproducts like dioxins and furans[13][14]. All waste must be disposed of in accordance with local, state, and federal regulations.

By adhering to these rigorous safety and handling protocols, you can confidently work with this compound, unlocking its potential while prioritizing the well-being of yourself and your colleagues.

References

  • Capot Chemical. (2010, April 7). MSDS of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylicacid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • CPAchem. (2023, March 28). 2 - Safety data sheet. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinoline | C9H7N | CID 7047 - PubChem. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]

  • Acros Organics. (2005, October 3). Material Safety Data Sheet - Quinoline, 96%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.